2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole
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Overview
Description
2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both methylthio and trifluoromethoxy groups in this compound makes it particularly interesting for research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This method is efficient and tolerates a wide range of substrates, providing high efficiency and moderate selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)benzothiazole
- 6-(Trifluoromethoxy)benzothiazole
- 2-(Methylthio)-6-chlorobenzothiazole
Uniqueness
2-(Methylthio)-6-(trifluoromethoxy)benzo[d]thiazole is unique due to the presence of both the methylthio and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6F3NOS2 |
---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-methylsulfanyl-6-(trifluoromethoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NOS2/c1-15-8-13-6-3-2-5(4-7(6)16-8)14-9(10,11)12/h2-4H,1H3 |
InChI Key |
GWVIGQKRGLIXCU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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